molecular formula C4H3Cl2N3 B016409 5-Amino-4,6-dichloropyrimidine CAS No. 5413-85-4

5-Amino-4,6-dichloropyrimidine

Cat. No.: B016409
CAS No.: 5413-85-4
M. Wt: 163.99 g/mol
InChI Key: NIGDWBHWHVHOAD-UHFFFAOYSA-N
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Description

5-Amino-4,6-dichloropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Mechanism of Action

Target of Action

5-Amino-4,6-dichloropyrimidine primarily targets the respiratory system

Mode of Action

It has been used in the synthesis of various compounds, includingoxepane ring-containing monocyclic, conformationally restricted bicyclic, and spirocyclic nucleosides , as well as N(7)-substituted purines . These compounds may interact with their respective targets, leading to various biological effects.

Biochemical Pathways

It’s known that the compound can inhibitimmune-activated nitric oxide production . This suggests that it may impact pathways related to immune response and inflammation.

Pharmacokinetics

It’s soluble in 95% ethanol , which may influence its bioavailability and distribution within the body.

Result of Action

This compound has been found to inhibit the production of nitric oxide when immune-activated . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide production could have significant effects at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in 95% ethanol suggests that its action, efficacy, and stability could be affected by the presence of alcohol or other solvents in its environment. Additionally, it should be stored at a temperature of 2-8°C , indicating that temperature could also influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4,6-dichloropyrimidine can be synthesized through several methods. One common approach involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. For example, 4,6-dihydroxypyrimidine can be reacted with sulfur oxychloride (SOCl2) in the presence of a solvent like dichloromethane (DCM) to produce 4,6-dichloropyrimidine, which is then aminated to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4,6-dichloropyrimidine is unique due to the presence of both amino and chloro substituents, which confer distinct reactivity and biological activity. Its ability to undergo various substitution and condensation reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4,6-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGDWBHWHVHOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063850
Record name 5-Pyrimidinamine, 4,6-dichloro-
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5413-85-4
Record name 5-Amino-4,6-dichloropyrimidine
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Record name 5-Pyrimidinamine, 4,6-dichloro-
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Record name 5-Amino-4,6-dichloropyrimidine
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Record name 5-Pyrimidinamine, 4,6-dichloro-
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Record name 5-Pyrimidinamine, 4,6-dichloro-
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Record name 4,6-dichloropyrimidin-5-ylamine
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Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-5-nitroprimidine (E-1) (20.0 g, 104 mmmol) and stannous chloride dihydrate (117.7 g, 520 mmol) in EtOH (300 mL) is stirred at reflux for 2 h. The resulting mixture is allowed to cool to RT and then concentrated in vacuo. The residue is poured into ice water (300 mL) and neutralized with saturated NaHCO3 aqueous solution to adjust the pH value to 5-6. The resulting mixture is stirred at RT for 30 min and then extracted with ethyl acetate (3×200 mL). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the product, 4,6-dichloropyrimidine-5-amine (E-2).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
117.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Amino-4,6-dichloropyrimidine?

A1: The molecular formula of this compound is C4H3Cl2N3, and its molecular weight is 164.00 g/mol.

Q2: Can you describe a common synthetic route for this compound?

A2: A common starting material for its synthesis is 4,6-dihydroxypyrimidine. [] This compound undergoes nitration followed by chlorination. The resulting intermediate is then reduced, often using iron in acetic acid, to yield this compound. []

Q3: How is this compound used in nucleoside synthesis?

A3: this compound serves as a key precursor for synthesizing various nucleoside analogs, including carbocyclic nucleosides and purine derivatives. [, , , , , , , , , ] Its structure allows for the introduction of diverse substituents at different positions of the purine ring.

Q4: Can you elaborate on the specific reactions involved in these syntheses?

A4: The process typically involves reacting this compound with an appropriate amine, alcohol, or sugar moiety. [, , , , , , , , , ] This step is followed by a cyclization reaction, often using triethyl orthoformate, to form the purine ring system. [, , , , , , , , , ] The chlorine atoms can then be further substituted with various nucleophiles to create a diverse range of purine analogs. [, , , , , ]

Q5: What are some examples of nucleoside analogs synthesized using this compound?

A5: Researchers have successfully synthesized carbocyclic analogs of xylofuranosyladenine, [] (+)-erythro-9-(2(S)-hydroxy-3(R)-nonyl)adenine ((+)-EHNA) derivatives, [] and various cyclohexyl and cyclopentyl nucleoside analogs, among others. [, , , ]

Q6: How is this compound used in isotopic labeling?

A6: It serves as a starting point for synthesizing 15N and 13C labeled DNA. [] Reacting the compound with 15NH3 introduces 15N labels into the adenine and guanine bases of DNA. [, , , ]

Q7: What types of biologically active compounds have been developed from this compound?

A7: Researchers have explored its use in creating potential DNA bis-intercalating agents, [] adenosine deaminase inhibitors, [, , , ] antitumor agents, [] anticonvulsants, [] and CB2 agonists. []

Q8: What structural features contribute to the biological activity of these derivatives?

A8: The type and position of substituents on the purine ring significantly influence the biological activity. For instance, 6-amino or 6-methylamino substitutions on the purine ring have been associated with adenosine deaminase inhibition. [, ] In another example, a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine was found to be crucial for anticonvulsant activity. []

Q9: What are some potential future research areas involving this compound?

A9: Future research could focus on:

  • Optimizing existing synthetic routes: Developing more efficient, scalable, and environmentally friendly synthetic approaches for both the compound itself and its derivatives is crucial. []
  • Deepening the understanding of Structure-Activity Relationships (SAR): Further investigations into how specific structural modifications impact biological activity will guide the rational design of new compounds with desired properties. [, , , , , , ]

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